Cas no 761440-72-6 (Benzenamine,2-methoxy-4-(1H-1,2,4-triazol-1-yl)-)
761440-72-6 structure
Product Name:Benzenamine,2-methoxy-4-(1H-1,2,4-triazol-1-yl)-
CAS No:761440-72-6
MF:C9H10N4O
MW:190.201900959015
CID:550117
PubChem ID:45091451
Update Time:2025-04-19
Benzenamine,2-methoxy-4-(1H-1,2,4-triazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-methoxy-4-(1H-1,2,4-triazol-1-yl)-
- Benzenamine, 2-methoxy-4-(1H-1,2,4-triazol-1-yl)- (9CI)
- 2-methoxy-4-(1,2,4-triazol-1-yl)aniline
- OYUZZUIRBLEIRK-UHFFFAOYSA-N
- AKOS012986795
- SCHEMBL12312203
- 761440-72-6
- 2-Methoxy-4-(1H-1,2,4-triazol-1-yl)aniline
- DTXSID30666830
-
- Inchi: 1S/C9H10N4O/c1-14-9-4-7(2-3-8(9)10)13-6-11-5-12-13/h2-6H,10H2,1H3
- InChI Key: OYUZZUIRBLEIRK-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=C(C=1)N1C=NC=N1)N
Computed Properties
- Exact Mass: 190.085
- Monoisotopic Mass: 190.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
- XLogP3: 1
Benzenamine,2-methoxy-4-(1H-1,2,4-triazol-1-yl)- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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